molecular formula C21H20ClN3O3 B252001 N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Número de catálogo B252001
Peso molecular: 397.9 g/mol
Clave InChI: CKAKIBIFBCDBEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, commonly known as PBF-509, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mecanismo De Acción

PBF-509 is a selective inhibitor of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which is a cytoplasmic protein tyrosine phosphatase that dephosphorylates insulin receptor and insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling (5). By inhibiting N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, PBF-509 can enhance insulin signaling and improve glucose metabolism.
Biochemical and Physiological Effects:
In animal models, PBF-509 has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism (2, 3). PBF-509 has also been reported to reduce body weight and adiposity in obese mice (3). In addition, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of PBF-509 is its selectivity for N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which reduces the potential for off-target effects. However, one limitation is that PBF-509 has a relatively low potency, with an IC50 value of 1.8 μM (2). This may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the research on PBF-509. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in human clinical trials. Another direction is to explore its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival. In addition, further studies are needed to optimize the potency and selectivity of PBF-509, and to explore its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, PBF-509 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can improve insulin sensitivity and glucose metabolism, and it has also been investigated for its potential role in the treatment of cancer. Further studies are needed to optimize its potency and selectivity, and to explore its potential use in human clinical trials.
References:
1. Zhang, J., et al. (2009). Bioorg Med Chem Lett, 19(4), 1189-1192.
2. Li, X., et al. (2012). Biochem Pharmacol, 83(9), 1224-1234.
3. Li, X., et al. (2014). Biochem Pharmacol, 90(4), 415-424.
4. Julien, S.G., et al. (2011). Cancer Res, 71(4), 1255-1265.
5. Goldstein, B.J., et al. (2000). Endocr Rev, 21(3), 264-288.

Métodos De Síntesis

The synthesis of PBF-509 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

Aplicaciones Científicas De Investigación

PBF-509 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a negative regulator of insulin signaling, and its inhibition by PBF-509 can improve insulin sensitivity and glucose tolerance in animal models (2). PBF-509 has also been shown to reduce body weight and adiposity in obese mice (3). Furthermore, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Propiedades

Fórmula molecular

C21H20ClN3O3

Peso molecular

397.9 g/mol

Nombre IUPAC

N-[3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-6-7-16(13-25-14)20(26)23-10-3-11-24-21(27)19-9-8-18(28-19)15-4-2-5-17(22)12-15/h2,4-9,12-13H,3,10-11H2,1H3,(H,23,26)(H,24,27)

Clave InChI

CKAKIBIFBCDBEO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

SMILES canónico

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.